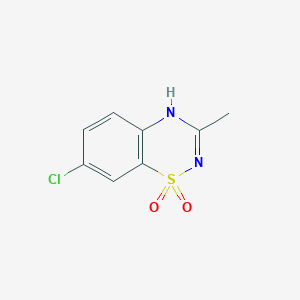
Bosentan
Vue d'ensemble
Description
Bosentan is an antihypertensive drug specifically used in the treatment of pulmonary arterial hypertension (PAH) in adults or in children 3 years of age or older . It is a dual endothelin receptor antagonist marketed under the trade name Tracleer by Actelion Pharmaceuticals . This compound helps to prevent progression of the disease and improve exercise tolerance .
Applications De Recherche Scientifique
1. Traitement de l'hypertension artérielle pulmonaire (HTAP) Bosentan est principalement utilisé dans le traitement de l'HTAP. Il diminue la résistance vasculaire systémique et pulmonaire, augmentant ainsi le débit cardiaque sans augmenter la fréquence cardiaque. Des essais cliniques comme BREATHE-3 et EARLY ont montré que le this compound améliore les paramètres hémodynamiques cardiopulmonaires chez les patients pédiatriques et adultes atteints d'HTAP .
Mesure de la solubilité
Des recherches ont été menées sur la mesure de la solubilité du this compound dans divers solvants en utilisant l'équation de van't Hoff pour déterminer sa solubilité molaire, ce qui est crucial pour la formulation et l'efficacité du médicament .
Analyse pharmaceutique
L'estimation du this compound en vrac, dans les formulations pharmaceutiques et les fluides corporels simulés a été validée par de nouvelles méthodes spectrophotométriques UV, assurant une analyse précise et spécifique à des fins de contrôle de la qualité .
Formation de cocristaux
Une investigation combinée computationnelle et expérimentale a été menée pour découvrir de nouveaux cocristaux de this compound avec d'autres composés comme l'acide succinique, le résorcinol et l'acide 4-hydroxybenzoïque. Cela peut améliorer ses propriétés pharmaceutiques .
Spectrométrie de masse en tandem
Une méthode robuste de chromatographie liquide-spectrométrie de masse en tandem (LC-MS/MS) a été développée pour mesurer les niveaux de this compound et de ses métabolites actifs chez les patients atteints d'HTAP. Cela aide à surveiller les niveaux de médicaments pour des résultats thérapeutiques optimaux .
Optimisation de la formulation
La formulation d'agglomérats sphériques peut augmenter la solubilité du this compound, permettant une dose réduite. La co-agglomération cristalline est une méthode utilisée pour produire des agglomérats sphériques de monohydrate de this compound polymérique afin d'améliorer sa libération .
Mécanisme D'action
Target of Action
Bosentan is a dual endothelin receptor antagonist . It primarily targets the endothelin receptors type A (ETA) and type B (ETB) . These receptors are involved in the constriction of the pulmonary blood vessels .
Mode of Action
This compound works by blocking the action of endothelin molecules . Endothelin is a natural substance that causes blood vessels to narrow and prevents normal blood flow in people who have pulmonary arterial hypertension (PAH) . By blocking the binding of endothelin to its receptors, this compound negates endothelin’s deleterious effects .
Biochemical Pathways
This compound affects the biochemical pathways involving endothelin . By blocking the action of endothelin, this compound prevents the narrowing of blood vessels, which would otherwise lead to high blood pressure . It has been suggested that this compound exerts cardioprotective effects by inhibiting the CHOP and GRP78 expressions .
Pharmacokinetics
This compound is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 (and possibly CYP2C19), producing three metabolites . One of these metabolites, Ro 48-5033, is pharmacologically active and may contribute 10 to 20% to the total activity of the parent compound . The bioavailability of this compound is about 50% .
Result of Action
The molecular and cellular effects of this compound’s action include improvements in electrocardiographic, hemodynamic, and left ventricular function tests . It also effectively reduces cardiac ANP, BNP, cTn-I levels, and significantly increases cardiac ATPase enzymes (Na + K + ATPase and Ca 2+ ATPase) and HO-1 levels . This compound therapy inhibits IRI-induced up-regulated CHOP and GRP78-protein expressions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of other medications can affect the action of this compound. It is contraindicated in people taking glyburide due to an increased risk of increased liver enzymes and liver damage when these two agents are taken together . Use of this compound with cyclosporine is also contraindicated because cyclosporine A has been shown to markedly increase serum concentration of this compound .
Propriétés
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPICJJJRGTNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046627 | |
| Record name | Bosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bosentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5)., 9.04e-03 g/L | |
| Record name | Bosentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00559 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bosentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Endothelin-1 (ET-1) is a neurohormone, the effects of which are mediated by binding to ETA and ETB receptors in the endothelium and vascular smooth muscle. It displays a slightly higher affinity towards ETA receptors than ETB receptors. ET-1 concentrations are elevated in plasma and lung tissue of patients with pulmonary arterial hypertension, suggesting a pathogenic role for ET-1 in this disease. Bosentan is a specific and competitive antagonist at endothelin receptor types ETA and ETB. | |
| Record name | Bosentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00559 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
147536-97-8 | |
| Record name | Bosentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147536-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bosentan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147536978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bosentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00559 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)phenyl]phenyl]-4-ylmethyl]amino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOSENTAN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL93R30K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bosentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

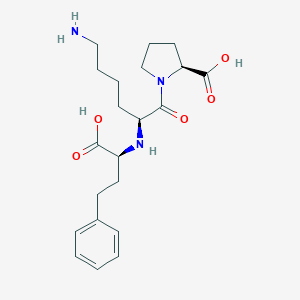
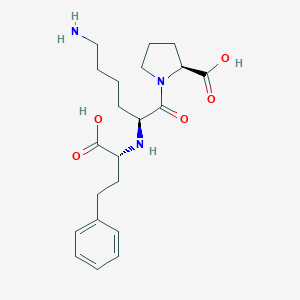

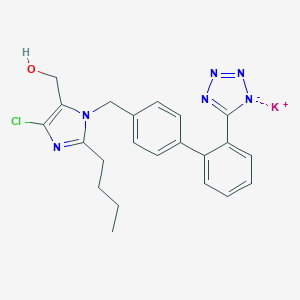
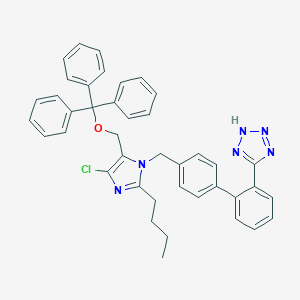
![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)
![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)

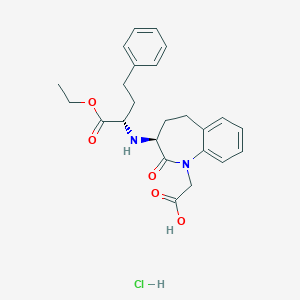

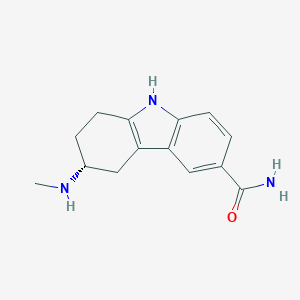
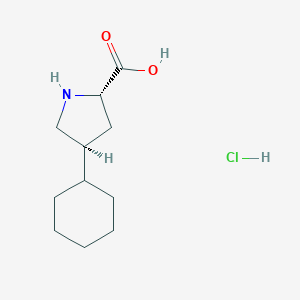
![6-(5-Bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone](/img/structure/B193172.png)
